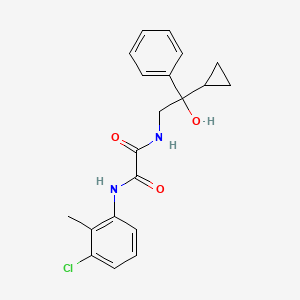

N-(3-CHLORO-2-METHYLPHENYL)-N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)ETHANEDIAMIDE

Description

Properties

IUPAC Name |

N'-(3-chloro-2-methylphenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O3/c1-13-16(21)8-5-9-17(13)23-19(25)18(24)22-12-20(26,15-10-11-15)14-6-3-2-4-7-14/h2-9,15,26H,10-12H2,1H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISJPRYJYKTTFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2-methylphenyl)-N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)ethanediamide, also known by its CAS number 1351649-05-2, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₉ClN₂O₃ |

| Molecular Weight | 310.77 g/mol |

| CAS Number | 1351649-05-2 |

Research indicates that this compound may exhibit biological activity through the modulation of neurotransmitter systems, particularly in the central nervous system (CNS). Similar compounds have been shown to interact with dopamine and serotonin transporters, potentially influencing mood and behavior.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective inhibition of the dopamine transporter (DAT). For instance, compounds structurally related to this compound have been reported to have IC₅₀ values in the nanomolar range for DAT inhibition, suggesting potent activity against this target .

Case Studies

- Cocaine Addiction Models : In studies exploring new pharmacotherapies for cocaine addiction, analogs of this compound were evaluated for their ability to reduce cocaine-seeking behavior in rodent models. These studies highlighted the compound's potential as a therapeutic agent by demonstrating reduced relapse rates when administered prior to exposure to cocaine cues.

- Depression Models : Another area of research involved assessing the antidepressant-like effects of structurally similar compounds in forced swim tests and tail suspension tests. Results indicated that these compounds could significantly reduce immobility time, suggesting an antidepressant effect mediated through serotonergic and dopaminergic pathways.

Safety and Toxicology

The safety profile of this compound has not been extensively characterized. However, preliminary toxicity assessments indicate that it may exhibit a favorable safety margin compared to other compounds with similar mechanisms. Further toxicological evaluations are necessary to determine long-term safety and potential side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s unique substituents distinguish it from related molecules:

- 3-Chloro-2-methylphenyl group : Common in agrochemicals and pharmaceuticals, this substituent enhances lipophilicity and steric bulk.

Comparative Analysis of Key Compounds

Research Findings and Substituent Effects

- Pharmacological Potential: The 3-chloro-2-methylphenyl group in 4i () confers 5-HT3 receptor antagonism, suggesting the target compound may interact with CNS targets. However, the ethanediamide backbone (vs. quinoxaline) may alter binding affinity or selectivity .

- Agrochemical Relevance: Chloroacetamides like alachlor () act as herbicides via inhibition of very-long-chain fatty acid synthesis. The target’s hydroxy and cyclopropyl groups likely reduce herbicidal activity but may enable novel modes of action .

- Solubility and Stability : The cyclopropyl and hydroxy groups in the target compound enhance hydrophilicity compared to purely aromatic analogs (e.g., phthalimides in ). Fluorine in ’s compound improves metabolic stability, whereas the target’s hydroxy group may increase susceptibility to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.